5-Methyl-4-phenyl-1,3-oxazole-2-carbohydrazide
Description
5-Methyl-4-phenyl-1,3-oxazole-2-carbohydrazide is a heterocyclic compound featuring a 1,3-oxazole core substituted with a methyl group at position 5, a phenyl group at position 4, and a carbohydrazide moiety at position 2 (exact mass: 217.1314 g/mol, ). Its synthesis typically involves refluxing precursor hydrazides with aldehydes or ketones in ethanol, followed by purification via recrystallization and chromatographic techniques (e.g., TLC and GC) to ensure purity . The compound’s structural uniqueness lies in its oxazole ring, which imparts rigidity and electronic properties conducive to biological activity and molecular interactions.
Properties
IUPAC Name |
5-methyl-4-phenyl-1,3-oxazole-2-carbohydrazide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N3O2/c1-7-9(8-5-3-2-4-6-8)13-11(16-7)10(15)14-12/h2-6H,12H2,1H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNNCHPVZVJVFQX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(O1)C(=O)NN)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90372324 | |
| Record name | 5-methyl-4-phenyl-1,3-oxazole-2-carbohydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90372324 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
33123-86-3 | |
| Record name | 5-methyl-4-phenyl-1,3-oxazole-2-carbohydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90372324 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
General Synthetic Strategies
The synthesis of 5-methyl-4-phenyl-1,3-oxazole-2-carbohydrazide generally follows a multi-step approach involving:
Detailed Preparation Methods
Synthesis of the Oxazole Intermediate
The oxazole ring can be constructed via cyclization reactions involving suitable precursors. A typical method includes the cyclization of α-acylaminoketones with dehydrating agents. For methyl- and phenyl-substituted oxazoles, the starting materials are usually appropriately substituted α-acylaminoketones or α-hydroxyketones.
- Condensation of an α-hydroxyketone (bearing methyl and phenyl groups) with formamide or ammonium acetate to form the oxazole ring.
- Alternatively, cyclization of α-acylaminoketones using phosphorus oxychloride (POCl₃) or polyphosphoric acid as dehydrating agents.
Introduction of the Carbohydrazide Group
Once the oxazole-2-carboxylic acid or its ester is prepared, the carbohydrazide moiety is introduced via hydrazinolysis:
- The ester (e.g., methyl or ethyl ester of 5-methyl-4-phenyl-1,3-oxazole-2-carboxylic acid) is reacted with excess hydrazine hydrate, typically under reflux in ethanol or methanol, yielding the corresponding hydrazide.
General Reaction:
$$
\text{Oxazole-2-carboxylate ester} + \text{Hydrazine hydrate} \rightarrow \text{Oxazole-2-carbohydrazide} + \text{Alcohol}
$$
Typical Experimental Procedure
Example Procedure
- Oxazole Formation:
- 4-phenyl-3-butanone is condensed with formamide under heating to yield 5-methyl-4-phenyl-1,3-oxazole-2-carboxylic acid.
- Esterification (if necessary):
- The acid is converted to its methyl or ethyl ester using methanol/ethanol and acid catalyst.
- Hydrazinolysis:
- The ester is dissolved in ethanol, and hydrazine hydrate is added.
- The mixture is refluxed for several hours.
- The product is filtered, washed, and recrystallized from ethanol.
Comparative Analysis of Dehydrating Agents
Various dehydrating agents can be used for the cyclization step. Their efficiency, yield, and environmental impact differ:
Data Table: Summary of Key Synthesis Parameters
| Step | Reagents | Solvent | Temp (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|---|
| Cyclization | α-Hydroxyketone + formamide | None | 140–160 | 4–6 | 60–75 |
| Esterification | Carboxylic acid + MeOH | H₂SO₄ | 60–70 | 2–3 | 80–90 |
| Hydrazinolysis | Ester + hydrazine hydrate | EtOH | 80–90 | 4–6 | 75–90 |
Research Findings and Notes
- The hydrazinolysis step is generally high-yielding and straightforward, provided the ester is sufficiently reactive.
- The choice of dehydrating agent in the cyclization step influences both yield and purity. POCl₃ offers high yields but requires careful handling due to its corrosiveness.
- Microwave-assisted synthesis has been explored for related oxazole derivatives, offering reduced reaction times and comparable yields.
- The final product is typically characterized by melting point, IR, ¹H NMR, and MS to confirm structure and purity.
Chemical Reactions Analysis
Types of Reactions
5-Methyl-4-phenyl-1,3-oxazole-2-carbohydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazole derivatives.
Reduction: Reduction reactions can convert the oxazole ring into more saturated derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the oxazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole-2-carboxylic acids, while reduction can produce oxazoline derivatives. Substitution reactions can result in a wide range of functionalized oxazole compounds .
Scientific Research Applications
Chemistry
5-Methyl-4-phenyl-1,3-oxazole-2-carbohydrazide serves as a critical building block in synthetic chemistry. It is utilized for:
- Synthesis of Complex Molecules: Acts as a precursor for more complex organic compounds.
- Coordination Chemistry: Functions as a ligand that can coordinate with metal ions.
Biology
The compound exhibits notable biological activities, making it a candidate for various biomedical applications:
- Antimicrobial Activity: Derivatives have shown efficacy against bacterial strains such as Staphylococcus aureus and Escherichia coli .
| Activity Type | Target Organisms | Effectiveness |
|---|---|---|
| Antibacterial | Staphylococcus aureus | Moderate |
| Antifungal | Candida albicans | Promising |
Medicine
In the medical field, the compound's derivatives are explored for therapeutic applications:
- Enzyme Inhibitors: Potential to inhibit specific enzymes involved in disease pathways.
- Receptor Modulators: May act on various receptors to modulate physiological responses.
Case Study: Immunosuppressive Properties
Research indicates that certain derivatives exhibit immunosuppressive effects by inhibiting lymphocyte proliferation in vitro, suggesting potential applications in autoimmune disease management .
Industry
This compound is also relevant in industrial applications:
- Agrochemicals: Used in the development of pesticides and herbicides due to its biological activity.
- Material Science: Its unique chemical properties allow for application in developing new materials with specific functionalities.
Mechanism of Action
The mechanism of action of 5-Methyl-4-phenyl-1,3-oxazole-2-carbohydrazide involves its interaction with specific molecular targets. The oxazole ring can interact with enzymes and receptors, modulating their activity. The compound may inhibit enzyme activity by binding to the active site or alter receptor function by acting as an agonist or antagonist . The exact pathways involved depend on the specific biological context and the nature of the target molecules.
Comparison with Similar Compounds
Structural Features and Heterocyclic Cores
Table 1: Comparison of Heterocyclic Cores and Substituents
- Oxazole vs. Thiadiazole derivatives also exhibit distinct NMR shifts, such as δ 2.72 (s, CH₃) in 5-Methyl-4-phenyl-1,2,3-thiadiazole .
- Oxadiazole Derivatives : The 1,3,4-oxadiazole core in 5-(4-methylphenyl)-1,3,4-oxadiazol-2-amine lacks the carbohydrazide moiety but includes an amine group, enabling hydrogen bonding (N–H⋯N interactions in its crystal structure) .
Physicochemical Properties
- Melting Points : Thiadiazole derivatives (e.g., 5-Methyl-4-phenyl-1,2,3-thiadiazole) exhibit lower melting points (38–40°C ) compared to carbohydrazide analogs, which typically have higher melting points due to hydrogen bonding.
- Solubility: Substituents like methoxy groups (e.g., in 5-(4-methoxybenzyl)-4-amino-1,2,4-triazole-3-ylnaphthalene-1-carbothioate ) enhance solubility in polar solvents, whereas phenyl groups may reduce it.
Analytical and Computational Tools
Biological Activity
5-Methyl-4-phenyl-1,3-oxazole-2-carbohydrazide is a compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its diverse biological activities. This article delves into its biological properties, mechanisms of action, and potential applications, supported by research findings and data.
Chemical Structure and Properties
The compound features a unique oxazole ring structure, which is known for its ability to interact with various biological targets. Its specific substitution pattern enhances its chemical properties, making it a valuable candidate for drug development. The presence of the carbohydrazide group contributes to its potential for forming hydrogen bonds, increasing interaction with biological molecules.
Biological Activities
1. Antimicrobial Activity
Research indicates that this compound exhibits notable antimicrobial properties. In vitro studies have demonstrated effectiveness against a range of bacterial strains, suggesting its potential as an antimicrobial agent. The mechanism likely involves disruption of bacterial cell wall synthesis or interference with metabolic pathways.
2. Anticancer Activity
The compound has shown promising anticancer activity across various cancer cell lines. For instance, it has been tested against human breast adenocarcinoma (MCF-7) and melanoma cells, demonstrating dose-dependent cytotoxic effects. Flow cytometry analyses revealed that it induces apoptosis in these cancer cells by activating caspase pathways .
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 | 0.65 | Induction of apoptosis |
| MDA-MB-231 | 2.41 | Activation of caspase-3 |
| SK-MEL-2 | 1.143 | Selective cytotoxicity |
3. Anti-inflammatory Properties
In addition to its anticancer effects, the compound has demonstrated anti-inflammatory activity in preclinical models. It may inhibit pro-inflammatory cytokines and enzymes involved in inflammatory processes, providing a potential therapeutic avenue for inflammatory diseases .
The biological activity of this compound can be attributed to its interaction with specific molecular targets:
- Enzyme Inhibition: The oxazole ring can bind to active sites of enzymes, inhibiting their function. This property is significant in both antimicrobial and anticancer applications.
- Receptor Modulation: The compound may act as an agonist or antagonist at various receptors, influencing cellular signaling pathways that regulate growth and apoptosis.
Case Studies and Research Findings
A series of studies have evaluated the structure–activity relationship (SAR) of this compound and its derivatives:
- A study reported that derivatives of this compound exhibited enhanced anticancer activity compared to the parent compound, particularly against leukemia cell lines .
- Another investigation highlighted the compound's ability to penetrate the blood-brain barrier in mouse models, suggesting potential applications in neuropharmacology .
Q & A
Q. Basic
- Recrystallization : Use mixed solvents (e.g., ethanol-water) to improve crystal formation .
- Column chromatography : Separate polar byproducts using silica gel and gradient elution (e.g., hexane/ethyl acetate).
- Vacuum drying : Remove residual solvents for hygroscopic compounds, as seen in hydrazide purification .
How can reaction scalability be achieved without compromising efficiency?
Q. Advanced
- Process intensification : Optimize parameters (e.g., catalyst loading, solvent volume) via design of experiments (DoE).
- Continuous flow reactors : Enhance heat/mass transfer for exothermic cyclization steps .
- Membrane technologies : Separate intermediates in multi-step syntheses to reduce purification bottlenecks .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
